molecular formula C9H20N2S2 B103147 4-(diethylamino)butylcarbamodithioic acid CAS No. 18997-70-1

4-(diethylamino)butylcarbamodithioic acid

Cat. No.: B103147
CAS No.: 18997-70-1
M. Wt: 220.4 g/mol
InChI Key: DWUHFPYGGOZFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylamino)butylcarbamodithioic acid is a chemical compound with the molecular formula C9H20N2S2. This compound contains a total of 33 atoms, including 20 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 2 sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)butylcarbamodithioic acid typically involves the reaction of diethylamine with 4-chlorobutyronitrile to form N-(4-(diethylamino)butyl)amine. This intermediate is then reacted with carbon disulfide to yield the desired compound. The reaction conditions often include the use of an appropriate solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)butylcarbamodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(diethylamino)butylcarbamodithioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(diethylamino)butylcarbamodithioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

4-(diethylamino)butylcarbamodithioic acid can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.

Properties

CAS No.

18997-70-1

Molecular Formula

C9H20N2S2

Molecular Weight

220.4 g/mol

IUPAC Name

4-(diethylamino)butylcarbamodithioic acid

InChI

InChI=1S/C9H20N2S2/c1-3-11(4-2)8-6-5-7-10-9(12)13/h3-8H2,1-2H3,(H2,10,12,13)

InChI Key

DWUHFPYGGOZFIF-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCNC(=S)S

Isomeric SMILES

CCN(CC)CCCCN=C(S)S

Canonical SMILES

CCN(CC)CCCCNC(=S)S

Key on ui other cas no.

18997-70-1

Synonyms

N-[4-(Diethylamino)butyl]carbamodithioic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.